![molecular formula C53H73N11O13 B12371318 [Tyr6]-Angiotensin II](/img/structure/B12371318.png)
[Tyr6]-Angiotensin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Tyr⁶]-Angiotensin II ([Tyr⁶]-AII) is a synthetic analog of the endogenous octapeptide Angiotensin II (AII), which regulates blood pressure, fluid balance, and cellular proliferation via activation of angiotensin II receptor subtypes 1 (AT1R) and 2 (AT2R). In [Tyr⁶]-AII, the histidine residue at position 6 is substituted with tyrosine. This modification confers exceptional selectivity for AT2R over AT1R, with an 18,000-fold preference and nanomolar affinity (1–10 nM) for AT2R . Despite its high selectivity, [Tyr⁶]-AII faces limitations due to rapid metabolic degradation, restricting its therapeutic applicability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Tyr6]-Angiotensin II typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each coupling step facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The tyrosine residue is introduced at the sixth position during this sequence. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality for research and therapeutic use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tyrosine residue, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Substitution: Electrophilic reagents like diazonium salts for aromatic substitution.
Major Products:
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Tyrosine derivatives with various substituents.
Scientific Research Applications
[Tyr6]-Angiotensin II has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.
Biology: Investigated for its role in cellular signaling pathways, receptor binding studies, and its effects on vascular smooth muscle cells.
Medicine: Explored for potential therapeutic applications in hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mechanism of Action
[Tyr6]-Angiotensin II exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in vasoconstriction and increased blood pressure. The modification at the sixth position can influence the binding affinity and selectivity for different receptor subtypes, potentially altering its physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogues
Receptor Selectivity and Binding Affinity
Angiotensin II (AII)
- Structure : Native octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).
- Receptor Interaction : Binds both AT1R and AT2R, with AT1R mediating vasoconstriction, aldosterone release, and pro-inflammatory effects .
- Clinical Relevance : Central to hypertension and cardiovascular remodeling but lacks receptor subtype specificity .
[Tyr⁶]-Angiotensin II
- Key Modification : His⁶ → Tyr⁶ substitution.
- Receptor Selectivity : 18,000-fold selectivity for AT2R over AT1R .
- Functional Role : AT2R activation promotes vasodilation, anti-proliferation, and tissue repair, making it a candidate for cancer and cardiovascular research .
Triazolo-Peptidomimetics (AII1–4)
- Structure : Amide bonds replaced with 1,2,3-triazole moieties at strategic positions .
- Advantage : Enhanced metabolic stability compared to [Tyr⁶]-AII.
- Receptor Affinity : Retains AT2R selectivity, though exact binding data are pending further studies .
[Sar¹, Ile⁵, Ala⁸]-Angiotensin II
- Modifications : Substitutions at positions 1, 5, and 6.
- Function : Acts as an AT1R antagonist, inhibiting AII-induced uterine contractions without affecting prostaglandin production .
- Application : Used to study AT1R-specific pathways in reproductive physiology .
Cyclic Angiotensin II Analogs
- Structure : Cyclic constraints introduced to stabilize bioactive conformations.
- Biased Signaling : Engineered to activate specific AT1R pathways (e.g., G-protein vs. β-arrestin), offering tools to dissect downstream effects .
Metabolic Stability and Therapeutic Potential
- Triazolo-Peptidomimetics: Address [Tyr⁶]-AII's instability via non-hydrolyzable triazole bonds, though potency trade-offs require optimization .
- Angiotensin (1–7) : A metabolite with opposing effects to AII; binds Mas receptor, offering cardioprotective effects but lower affinity for AT1R/AT2R .
Functional and Mechanistic Divergence
- AT2R vs. AT1R Effects :
- Angiotensin III and IV: Ang III (Des-Asp¹-AII): Shares AT1R/AT2R affinity with AII but shorter half-life . Ang IV: Binds insulin-regulated aminopeptidase (IRAP), implicated in cognitive function .
Research Findings and Clinical Implications
- Cancer Research: [Tyr⁶]-AII’s AT2R selectivity is explored in melanoma and breast cancer, though instability limits in vivo efficacy .
- Neurological Applications : AT2R agonists may counterbalance AT1R-mediated stress and ischemic damage in the brain .
Q & A
Basic Research Questions
Q. What are the primary biochemical assays used to quantify [Tyr6]-Angiotensin II in experimental settings?
The Folin phenol reagent method (Lowry assay) is a foundational technique for protein quantification . However, for peptide-specific analysis, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are recommended to ensure specificity, particularly given structural modifications like the tyrosine substitution at position 6. These methods allow precise quantification and purity assessment (>98% as per quality control standards) .
Q. How does this compound interact with angiotensin receptors compared to the native peptide?
Competitive binding assays using radiolabeled ligands (e.g., ³H-Angiotensin II) are critical for comparing affinity to AT1R and AT2R. Surface plasmon resonance (SPR) or fluorescence polarization can further characterize binding kinetics. Structural modifications like Tyr6 may alter receptor interaction dynamics, necessitating molecular dynamics simulations to predict conformational changes .
Q. What in vitro models are commonly used to assess the physiological effects of this compound?
Primary vascular smooth muscle cells (VSMCs) and endothelial cell cultures are standard models. These systems allow measurement of vasoconstriction, ROS production (via fluorescent probes like DCFH-DA), and receptor activation pathways. Co-culture systems with renal tubular cells can simulate renal sodium reabsorption effects .
Q. How is the structural modification at position 6 (tyrosine substitution) in Angiotensin II characterized?
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are gold standards for structural elucidation. Circular dichroism (CD) spectroscopy can assess secondary structure stability, while tandem MS confirms peptide sequence integrity .
Q. What are the recommended methodologies for synthesizing and purifying this compound?
Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is widely used. Post-synthesis, reverse-phase HPLC with C18 columns ensures purification, followed by lyophilization. Purity must be validated via analytical HPLC and MS, adhering to >98% purity benchmarks .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s role in vascular oxidative stress involving NADPH oxidases?
- Step 1: Use angiotensin II-stimulated VSMCs or animal models (e.g., hypertensive rats) to mimic oxidative stress.
- Step 2: Quantify NOX1/NOX4 mRNA via real-time RT-PCR and protein levels via Western blotting .
- Step 3: Measure ROS production using lucigenin chemiluminescence or Amplex Red assays.
- Step 4: Validate findings with NOX isoform-specific inhibitors (e.g., ML171 for NOX1) and siRNA knockdowns. Ensure controls include native Angiotensin II for comparative analysis .
Q. How can researchers resolve contradictions in reported data on this compound’s vasoconstrictive potency?
- Meta-analysis: Systematically review studies for variables like dosage, model systems (e.g., species-specific receptor affinity), and measurement techniques.
- Standardized Protocols: Replicate experiments under controlled conditions (e.g., isoform-specific receptor blockers, uniform peptide batches).
- Statistical Rigor: Apply multivariate regression to account for confounding factors (e.g., endothelial dysfunction comorbidities) .
Q. What strategies should be employed to investigate signaling pathways activated by this compound in hypertensive models?
- Transcriptomics: RNA-seq to identify differentially expressed genes in renal or vascular tissues.
- Phosphoproteomics: Enrichment techniques to map kinase activation (e.g., MAPK, PKC).
- In Vivo Imaging: Two-photon microscopy to visualize real-time calcium signaling in arterial tissues .
Q. How to formulate a hypothesis addressing this compound’s differential effects on AT1R vs. AT2R pathways?
- Gap Analysis: Identify understudied pathways (e.g., AT2R-mediated nitric oxide release vs. AT1R-driven vasoconstriction).
- Hypothesis: "Tyr6 substitution enhances AT2R binding, attenuating hypertensive effects via NO upregulation."
- Validation: Use AT2R-null mice or selective antagonists (e.g., PD123319) to isolate receptor-specific effects .
Q. What are best practices for integrating primary and secondary data in pharmacokinetic studies of this compound?
- Primary Data: Conduct radiolabeled tracer studies in animal models to assess tissue distribution and half-life.
- Secondary Data: Cross-reference with existing databases (e.g., PubChem, clinical trial registries) for metabolic pathways.
- Synthesis: Use computational modeling (e.g., PBPK) to predict human pharmacokinetics, ensuring alignment with in vitro clearance assays .
Properties
Molecular Formula |
C53H73N11O13 |
---|---|
Molecular Weight |
1072.2 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H73N11O13/c1-5-30(4)44(50(74)60-39(26-33-17-21-35(66)22-18-33)51(75)64-24-10-14-41(64)48(72)61-40(52(76)77)27-31-11-7-6-8-12-31)63-47(71)38(25-32-15-19-34(65)20-16-32)59-49(73)43(29(2)3)62-46(70)37(13-9-23-57-53(55)56)58-45(69)36(54)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,65-66H,5,9-10,13-14,23-28,54H2,1-4H3,(H,58,69)(H,59,73)(H,60,74)(H,61,72)(H,62,70)(H,63,71)(H,67,68)(H,76,77)(H4,55,56,57)/t30-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |
InChI Key |
LBFGETHDODNFOE-RIPQPARXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.